molecular formula C19H19Cl3N2O3 B11507331 2,6,6-trimethyl-1-(4-nitrophenyl)-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one

2,6,6-trimethyl-1-(4-nitrophenyl)-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B11507331
M. Wt: 429.7 g/mol
InChI Key: ZXWSRZORIQTYLN-UHFFFAOYSA-N
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Description

2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multi-step organic reactions The starting materials often include substituted anilines and ketones, which undergo condensation reactions followed by cyclization to form the indole core

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrophenyl and trichloroethyl groups may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE: can be compared with other indole derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of 2,6,6-TRIMETHYL-1-(4-NITROPHENYL)-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C19H19Cl3N2O3

Molecular Weight

429.7 g/mol

IUPAC Name

2,6,6-trimethyl-1-(4-nitrophenyl)-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-4-one

InChI

InChI=1S/C19H19Cl3N2O3/c1-11-14(8-19(20,21)22)17-15(9-18(2,3)10-16(17)25)23(11)12-4-6-13(7-5-12)24(26)27/h4-7H,8-10H2,1-3H3

InChI Key

ZXWSRZORIQTYLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)[N+](=O)[O-])CC(CC2=O)(C)C)CC(Cl)(Cl)Cl

Origin of Product

United States

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